2,3,4-trichloro-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide
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Description
2,3,4-trichloro-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide is a useful research compound. Its molecular formula is C23H20Cl3N3O3S and its molecular weight is 524.84. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been designed to have affinity with β-secretase (bace), glycogen synthase kinase 3β (gsk3β), and acetylcholinesterase . These are considered promising targets in the development of disease-modifying therapies against Alzheimer’s Disease (AD) .
Mode of Action
Similar compounds have shown to prevent amyloid beta (aβ) formation through the downregulation of app and bace levels in appswe-expressing cells . Furthermore, they reduced the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .
Biochemical Pathways
The compound likely affects the biochemical pathways involved in the pathogenesis of Alzheimer’s Disease (AD). This includes the amyloidogenic pathway, which involves the cleavage of the Amyloid Protein Precursor (APP) by β-secretase (BACE) to form amyloid beta (Aβ) plaques . It also affects the tau pathway, where it reduces the levels of phosphorylated tau, a key feature of neurofibrillary tangles in AD .
Pharmacokinetics
Similar compounds have shown less water solubility, which could impact their bioavailability .
Result of Action
The compound likely has a neuroprotective effect in the context of Alzheimer’s Disease. It prevents the formation of Aβ plaques by downregulating APP and BACE levels . It also reduces the levels of phosphorylated tau, thereby preventing the formation of neurofibrillary tangles . These actions could potentially slow the progression of AD.
Biological Activity
The compound 2,3,4-trichloro-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide (CAS: 338954-99-7) is a benzimidazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C23H20Cl3N3O3S
- Molecular Weight: 524.85 g/mol
- IUPAC Name: 2,3,4-trichloro-N-[1-(4-methoxyphenyl)methyl]-5,6-dimethyl-1H-benzimidazol-4-yl]benzenesulfonamide
The compound features a complex structure with multiple functional groups that facilitate interactions with various biological targets.
Anticancer Properties
Benzimidazole derivatives are known for their anticancer activities. The compound exhibits significant potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerases:
- Mechanism of Action: The compound acts as a topoisomerase inhibitor, which is crucial for DNA replication and transcription. By inhibiting these enzymes, the compound can induce apoptosis in cancer cells.
Case Studies
- Antitumor Activity: In vitro studies have demonstrated that similar benzimidazole derivatives exhibit IC50 values ranging from 6.26 μM to 20.46 μM against various cancer cell lines (HCC827 and NCI-H358) . This suggests that the compound may also possess comparable efficacy in anticancer applications.
- Cytotoxicity Assays: Research indicated that compounds with similar structures showed strong cytotoxic effects against K562 leukemia and HepG-2 hepatocellular carcinoma cells at concentrations around 2.68 μM and 8.11 μM respectively .
Antimicrobial Activity
Benzimidazole derivatives have been reported to possess antimicrobial properties. The specific compound may exhibit activity against a range of bacterial strains due to its structural features that allow for effective binding to bacterial targets.
Other Pharmacological Activities
The compound may also demonstrate:
- Anti-inflammatory Effects: Similar compounds have shown promise in reducing inflammation markers.
- Antiviral Properties: Some benzimidazole derivatives have been explored for their ability to inhibit viral replication .
The biological activities of this compound can be attributed to several mechanisms:
- DNA Intercalation: The compound can intercalate into DNA, disrupting replication processes.
- Enzyme Inhibition: It may inhibit key enzymes involved in cancer cell proliferation and survival.
Interaction with Biological Targets
The presence of multiple functional groups allows for diverse interactions:
- Hydrogen Bonding
- Van der Waals Forces
- Hydrophobic Interactions
These interactions enhance the binding affinity of the compound to its targets, contributing to its biological efficacy.
Data Table: Biological Activity Overview
Properties
IUPAC Name |
2,3,4-trichloro-N-[1-[(4-methoxyphenyl)methyl]-5,6-dimethylbenzimidazol-4-yl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl3N3O3S/c1-13-10-18-23(27-12-29(18)11-15-4-6-16(32-3)7-5-15)22(14(13)2)28-33(30,31)19-9-8-17(24)20(25)21(19)26/h4-10,12,28H,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPINMQJQJDUAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1C)NS(=O)(=O)C3=C(C(=C(C=C3)Cl)Cl)Cl)N=CN2CC4=CC=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl3N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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